molecular formula C11H13NO2 B039306 Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1S-trans)- CAS No. 123806-65-5

Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1S-trans)-

Cat. No. B039306
M. Wt: 191.23 g/mol
InChI Key: SSNHIYGBNLNDBQ-KOLCDFICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1S-trans)-, also known as trans-ACPD, is a chemical compound that has been widely used in scientific research. It is a potent agonist of metabotropic glutamate receptors (mGluRs) and has been shown to modulate synaptic transmission and plasticity in the central nervous system.

Mechanism Of Action

Trans-ACPD is a potent agonist of mGluRs, which are G protein-coupled receptors that are widely expressed in the central nervous system. Activation of mGluRs by Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1S-trans)- leads to the activation of intracellular signaling pathways that modulate synaptic transmission and plasticity. The exact mechanism of action of Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1S-trans)- is not fully understood, but it is thought to involve the activation of phospholipase C (PLC) and the subsequent release of intracellular calcium.

Biochemical And Physiological Effects

Trans-ACPD has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate synaptic transmission and plasticity, and has been implicated in various physiological and pathological processes. Trans-ACPD has been shown to enhance LTP in the hippocampus, which is thought to underlie learning and memory. It has also been shown to induce LTD in the cerebellum, which is thought to be involved in motor learning. Trans-ACPD has been implicated in pain, addiction, and neurodegenerative diseases such as Alzheimer's disease.

Advantages And Limitations For Lab Experiments

Trans-ACPD has several advantages for lab experiments. It is a potent agonist of mGluRs and has been widely used to study the function of these receptors. It is also relatively easy to synthesize, making it readily available for research purposes. However, Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1S-trans)- has several limitations. It is not very selective for mGluRs and can also activate other receptors, which can complicate data interpretation. Additionally, Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1S-trans)- can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1S-trans)-. One direction is to develop more selective agonists of mGluRs that can be used to study the function of these receptors with greater specificity. Another direction is to investigate the role of mGluRs in other physiological and pathological processes, such as inflammation and cancer. Additionally, Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1S-trans)- could be used in combination with other compounds to investigate the mechanisms of synaptic plasticity and to develop new therapies for neurological and psychiatric disorders.

Synthesis Methods

The synthesis of Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1S-trans)- involves several steps. The first step is the protection of the carboxylic acid group with a tert-butyldimethylsilyl (TBDMS) group. This is followed by the reaction of the protected acid with benzylamine to give the corresponding amide. The amide is then reduced with lithium aluminum hydride to give the corresponding amine. The final step involves the cyclization of the amine with ethyl chloroformate to give Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1S-trans)-.

Scientific Research Applications

Trans-ACPD has been used extensively in scientific research to study the function of mGluRs. It has been shown to modulate synaptic transmission and plasticity in the central nervous system, and has been used to investigate the role of mGluRs in various physiological and pathological processes. Trans-ACPD has been used to study the mechanisms of long-term potentiation (LTP) and long-term depression (LTD), which are two forms of synaptic plasticity that underlie learning and memory. It has also been used to investigate the role of mGluRs in pain, addiction, and neurodegenerative diseases.

properties

CAS RN

123806-65-5

Product Name

Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1S-trans)-

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

methyl (1S,2R)-1-amino-2-phenylcyclopropane-1-carboxylate

InChI

InChI=1S/C11H13NO2/c1-14-10(13)11(12)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7,12H2,1H3/t9-,11+/m1/s1

InChI Key

SSNHIYGBNLNDBQ-KOLCDFICSA-N

Isomeric SMILES

COC(=O)[C@@]1(C[C@@H]1C2=CC=CC=C2)N

SMILES

COC(=O)C1(CC1C2=CC=CC=C2)N

Canonical SMILES

COC(=O)C1(CC1C2=CC=CC=C2)N

synonyms

Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1S-trans)-

Origin of Product

United States

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